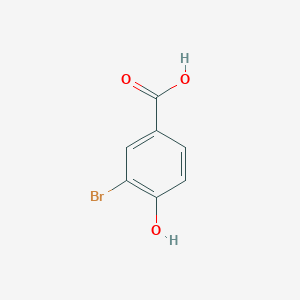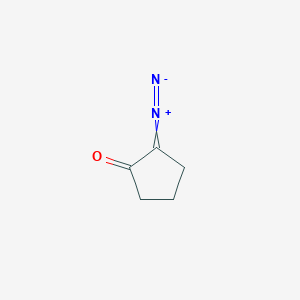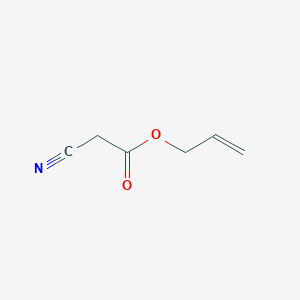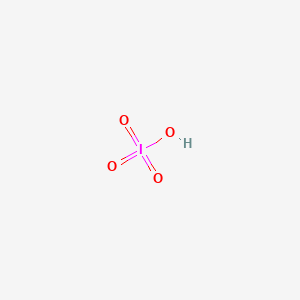
1-(4-Aminophenyl)ethanol
Übersicht
Beschreibung
1-(4-Aminophenyl)ethanol, also known as p-Aminophenol, is a white crystalline organic compound that is widely used in the manufacture of dyes, pharmaceuticals, and other organic compounds. It is an important intermediate for the synthesis of a variety of compounds and has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthese von Poly(Amid-Ester)
“1-(4-Aminophenyl)ethanol” wurde als nichtsymmetrisches Monomer bei der Herstellung von geordnetem Poly(Amid-Ester) verwendet . Dieses Polymer hat potenzielle Anwendungen in verschiedenen Bereichen wie der Wirkstoffabgabe, der Gewebezüchtung und bioabbaubaren Materialien.
Synthese von 4-Aminostyrol
Diese Verbindung spielt eine entscheidende Rolle bei der Synthese von 4-Aminostyrol . 4-Aminostyrol ist ein wichtiges Zwischenprodukt bei der Herstellung von Polymeren, Farbstoffen und Pharmazeutika.
Funktionalisierung von Graphen-Nanoplättchen
“this compound” wurde bei der Funktionalisierung von Graphen-Nanoplättchen verwendet . Die funktionalisierten Graphen-Nanoplättchen können die mechanischen, thermischen und elektrischen Eigenschaften von Verbundwerkstoffen verbessern.
Organische Bausteine
Diese Verbindung wird auch als organischer Baustein bei der Synthese verschiedener organischer Verbindungen verwendet . Es ist ein vielseitiges Reagenz, das verwendet werden kann, um die Phenethylamin-Einheit in eine Vielzahl von Molekülen einzuführen.
Synthese von Farbstoffen
Die Aminogruppe in “this compound” kann mit verschiedenen Arten von Elektrophilen reagieren, was sie nützlich für die Synthese von Farbstoffen macht .
Pharmazeutische Anwendungen
Aufgrund seiner Amin- und Alkohol-Funktionsgruppen kann “this compound” bei der Synthese einer Vielzahl von pharmazeutischen Verbindungen verwendet werden .
Safety and Hazards
Zukünftige Richtungen
The future directions for “1-(4-Aminophenyl)ethanol” could involve further exploration of its synthesis methods and potential applications. For instance, its use in the preparation of ordered poly (amide-ester) and in the functionalization of graphene nanoplatelets suggests potential applications in polymer and materials science .
Eigenschaften
IUPAC Name |
1-(4-aminophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEYBJHOTWGYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932682 | |
| Record name | 1-(4-Aminophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14572-89-5 | |
| Record name | 4-Amino-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14572-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014572895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Aminophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 1-(4-Aminophenyl)ethanol in chemical synthesis?
A1: this compound is a crucial intermediate in synthesizing various pharmaceuticals and fine chemicals. For instance, it serves as a precursor for producing the hypoglycemic drug acetohexamide . Additionally, dehydration of this compound yields a substituted styrene suitable for polymerization .
Q2: How is this compound typically synthesized?
A2: this compound can be synthesized through several routes. One common method involves the catalytic hydrogenation of 4-Nitroacetophenone (4-NAP). This reaction proceeds sequentially, first reducing the nitro group to an amine, yielding this compound. Further hydrogenation of the carbonyl group leads to the formation of this compound . Another method utilizes Baker's Yeast (Saccharomyces cerevisiae), a microbial catalyst, to produce optically pure this compound in an aqueous medium .
Q3: What factors influence the selectivity of 4-Nitroacetophenone hydrogenation to this compound?
A3: The selectivity of this reaction is significantly influenced by the catalyst used and the reaction conditions. Research shows that Rhodium-based catalysts, specifically Rh/Silica, exhibit high selectivity towards this compound formation . Additionally, factors like catalyst particle size, the presence of promoters, and reaction temperature play a role in controlling the reaction pathway and product selectivity .
Q4: Are there any studies on the dehydration of this compound?
A4: Yes, research has investigated the liquid-phase dehydration of this compound in the presence of acid catalysts . This reaction is particularly relevant as it leads to the formation of a substituted styrene, a valuable monomer for polymerization reactions.
Q5: What is the significance of chirality in this compound?
A5: While not extensively discussed in the provided abstracts, chirality could be crucial for the biological activity of compounds derived from this compound. The synthesis using Baker's Yeast highlights the potential to obtain the compound in an optically pure form , suggesting potential applications in synthesizing enantiomerically pure pharmaceuticals.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


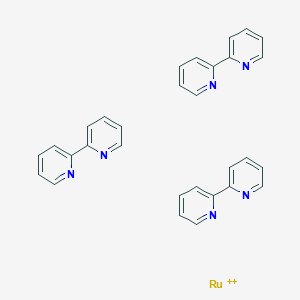
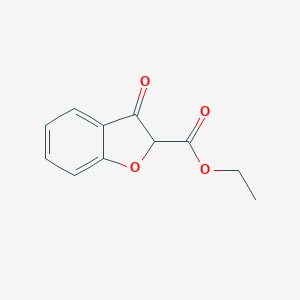


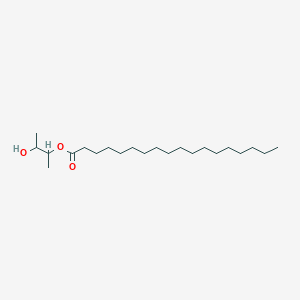
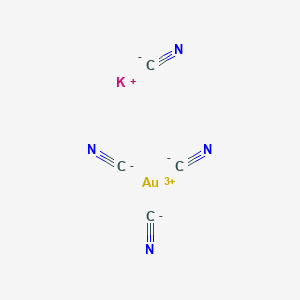
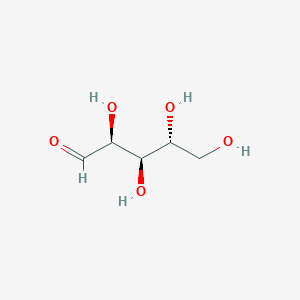
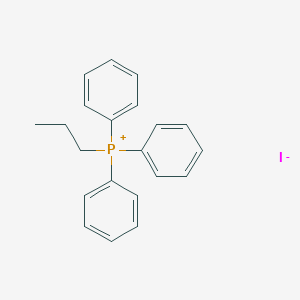
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B84372.png)

